molecular formula C20H18ClFN4S B2528101 N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide CAS No. 847407-19-6

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

Cat. No. B2528101
CAS RN: 847407-19-6
M. Wt: 400.9
InChI Key: URAJUWYRMVQNON-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related chemical structures and their synthesis, which can provide insight into the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with the formation of a core structure followed by the addition of various functional groups. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides involves a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives is achieved through a one-pot reaction of β-lactam carbenes with 2-pyridyl isonitriles followed by acidic hydrolysis . These methods suggest that the synthesis of the compound would likely involve the formation of the imidazo[4,5-c]pyridine core followed by the introduction of the carbothioamide group and the substitution of the phenyl rings with the appropriate halogens.

Molecular Structure Analysis

The molecular structure of the compound includes several key features: an imidazo[4,5-c]pyridine core, a carbothioamide group, and substituted phenyl rings. The imidazo[4,5-c]pyridine core is a bicyclic structure that is known to be a versatile platform for the generation of stable N-heterocyclic carbenes . The presence of the carbothioamide group is indicative of potential biological activity, as seen in related compounds that have shown antidepressant activity . The substituted phenyl rings with chlorine and fluorine atoms suggest that the compound may have specific electronic properties that could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The compound's reactivity can be inferred from the behavior of similar structures. For example, imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for mercury ions, indicating that the imidazo[4,5-c]pyridine core can participate in specific chemical reactions with metal ions . The presence of electron-withdrawing groups such as chlorine and fluorine on the phenyl rings may also affect the compound's reactivity, potentially enhancing its ability to interact with biological molecules or altering its photophysical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide" are not provided, related compounds have been characterized using techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . These techniques would likely reveal important information about the compound's molecular weight, functional groups, and overall stability. The presence of halogens and the carbothioamide group would influence the compound's solubility, boiling and melting points, and its potential to cross biological barriers, as suggested by in silico predictions for similar compounds .

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, especially those containing the imidazo[1,2-a]pyridine core, play a crucial role in drug discovery due to their diverse pharmacological properties. Research on these compounds has demonstrated their potential in addressing a wide range of therapeutic targets. For instance, derivatives of imidazo[1,2-a]pyridine have been explored for their anticancer properties, where modifications to their structure have shown to influence their activity against various cancer cell lines. Additionally, these compounds have been investigated for their enzyme inhibitory effects, particularly against cholinesterase enzymes, suggesting their utility in treating conditions associated with enzyme dysfunction (Huey Chong Kwong et al., 2019).

Potential for Antifungal and Antibacterial Applications

The structural flexibility of imidazo[1,2-a]pyridine derivatives allows for the synthesis of compounds with significant antifungal and antibacterial activities. Studies have identified specific derivatives that exhibit moderate to high efficacy against a range of microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents. Such research underscores the importance of structural modifications in enhancing the antimicrobial properties of these heterocyclic compounds (Füsun Göktaş et al., 2014).

Applications in Molecular Sensing and Fluorescence

Imidazo[1,2-a]pyridine derivatives have also been explored for their applications in molecular sensing, particularly due to their fluorescent properties. Certain derivatives have been developed as pH sensors, exploiting their fluorescence switching capabilities in response to pH changes. This characteristic makes them valuable tools in biological and chemical sensing applications, where precise detection of environmental changes is crucial (Johnathon T. Hutt et al., 2012).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4S/c1-12-15(21)3-2-4-16(12)25-20(27)26-10-9-17-18(24-11-23-17)19(26)13-5-7-14(22)8-6-13/h2-8,11,19H,9-10H2,1H3,(H,23,24)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAJUWYRMVQNON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=C(C2C4=CC=C(C=C4)F)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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